Tert-butyl 3-hydroxy-2,4-dimethyl-azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-2,4-dimethyl-azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H19NO3. It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-2,4-dimethyl-azetidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-hydroxy-2,4-dimethyl-azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often carried out under specific conditions to achieve the desired transformation .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-hydroxy-2,4-dimethyl-azetidine-1-carboxylate is used as a building block for the construction of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be harnessed to create products with specific characteristics .
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-2,4-dimethyl-azetidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-phenyl-L-alaninate hydrochloride
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 3-hydroxy-2,4-dimethyl-azetidine-1-carboxylate stands out due to its specific structural features, such as the presence of a hydroxyl group and two methyl groups on the azetidine ring.
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-2,4-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-6-8(12)7(2)11(6)9(13)14-10(3,4)5/h6-8,12H,1-5H3 |
InChI Key |
USARIBQWBBTUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(N1C(=O)OC(C)(C)C)C)O |
Origin of Product |
United States |
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